3-methoxy-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
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Overview
Description
3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes fused benzofuran and chromenone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a methoxy-substituted benzofuran, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal applications where it may inhibit or activate certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one
- 9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one
Uniqueness
3-methoxy-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of both benzofuran and chromenone rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
18-methoxy-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21),17,19-heptaen-15-one |
InChI |
InChI=1S/C20H16O4/c1-22-11-6-7-12-14-9-15-13-4-2-3-5-17(13)23-18(15)10-19(14)24-20(21)16(12)8-11/h6-10H,2-5H2,1H3 |
InChI Key |
PMPBOKUBDLDVPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC5=C4CCCC5 |
Origin of Product |
United States |
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